molecular formula C22H19N3O2S B243196 Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B243196
M. Wt: 389.5 g/mol
InChI Key: XFHBGIBKVCRXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative, which has been shown to possess various biochemical and physiological effects.

Scientific Research Applications

Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. The compound has been tested against various cancer cell lines, including breast, colon, and lung cancer, and has been found to induce apoptosis (programmed cell death) in these cells. In addition, the compound has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).

Mechanism of Action

The mechanism of action of Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and viral replication. In addition, the compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to possess various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell proliferation. The compound has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments include its potent anticancer, antiviral, and anti-inflammatory properties. The compound is relatively easy to synthesize and can be obtained in high purity. However, the limitations of using this compound include its potential toxicity and the lack of knowledge about its long-term effects.

Future Directions

There are several future directions for the research on Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate. One direction is to further investigate the mechanism of action of the compound and to identify the specific enzymes and pathways that it targets. Another direction is to explore the potential applications of the compound in combination with other anticancer or antiviral agents. Finally, future research could focus on the development of new derivatives of Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate with improved pharmacological properties.

Synthesis Methods

The synthesis of Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a multistep process that involves the reaction of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with thionyl chloride, followed by the reaction with sodium methoxide and ethyl iodide. The final product is obtained by recrystallization from ethanol.

properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C22H19N3O2S/c1-3-27-22(26)19-20-23-17(15-10-6-4-7-11-15)14-18(16-12-8-5-9-13-16)25(20)24-21(19)28-2/h4-14H,3H2,1-2H3

InChI Key

XFHBGIBKVCRXNY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1SC)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1SC)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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